2-Methoxypyridine-3-sulfonyl chloride
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Overview
Description
2-Methoxypyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methoxypyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones, showcasing its utility in creating complex heterocyclic compounds. This synthesis process involves a modified Biginelli reaction, highlighting the compound's versatility in facilitating efficient and recyclable ionic liquid-mediated reactions under solvent-free conditions for the generation of analytically pure products in excellent yields (Velpula et al., 2015).
Catalysis in Organic Synthesis
The compound is instrumental in oxidative reactions with tertiary amines, demonstrating its role in promoting aerobic oxidation. It acts dualistically, not only fostering the oxidation process but also electrophilically trapping the resulting enamine, thus underscoring its catalytic capabilities in organic synthesis (Wei et al., 2016).
Spectroscopic Studies and Sulfonylation Reactions
In the field of spectroscopy and molecular structure analysis, this compound has been utilized in the sulfonylation of gossypol, a naturally occurring compound. This application not only demonstrates the compound's efficiency as a catalyst but also its ability to selectively modify hydroxyl groups, providing insights into the structure and tautomeric equilibria of complex molecules (Dykun et al., 2021).
Meta Sulfonation and Aromatic Substitution
Its utilization extends further to the catalytic meta sulfonation of 2-phenylpyridines, where it facilitates atypical regioselectivity in reactions involving chelation-assisted cyclometalation. This application is crucial for accessing sulfone derivatives at positions that are otherwise challenging to functionalize, demonstrating the compound's contribution to expanding the toolkit for synthetic chemists (Saidi et al., 2011).
Safety and Hazards
2-Methoxypyridine-3-sulfonyl chloride is a hazardous material. It is water reactive and contact with water liberates toxic gas . It is corrosive and thermal decomposition can lead to the release of irritating gases and vapors . Personal protective equipment/face protection should be worn when handling this compound. Contact with water, dust formation, inhalation of dust, contact with eyes, skin, or clothing, and ingestion should be avoided .
Mechanism of Action
Target of Action
It’s known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Methoxypyridine-3-sulfonyl chloride may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in facilitating the formation of carbon–carbon bonds .
Properties
IUPAC Name |
2-methoxypyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXXCYWOSGOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593160 |
Source
|
Record name | 2-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-44-3 |
Source
|
Record name | 2-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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